molecular formula C16H29N3S B1239687 1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea

1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea

Cat. No. B1239687
M. Wt: 295.5 g/mol
InChI Key: PVBZSEMJXZETBJ-SDXDJHTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea is a hydrazone.

Scientific Research Applications

Chemical Synthesis and Derivatives

  • Synthesis of Amino Acid Derivatives : The amino acid [1-(aminomethyl)cyclohexyl]acetic acid, when reacted with specific aldehydes, produces Schiff base ligands like [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid, which have been characterized spectroscopically and studied for their antioxidant properties (Ikram et al., 2015).

  • Production of Amino-dihydrothiophenes : The use of thiourea in the Yb(OTf)3-catalyzed [3+2] cycloaddition with donor-acceptor cyclopropanes leads to the efficient production of diverse 2-amino-4,5-dihydrothiophenes, which have potential applications in various chemical syntheses (Xie et al., 2019).

Antimicrobial Applications

  • Antimicrobial and Antifungal Studies : Derivatives of thiourea, such as 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, have shown significant applications in pharmaceutical and medicinal chemistry, particularly in the context of antimicrobial and antifungal activities (Tayade et al., 2012).

Photolytic and Thermal Properties

  • Study of Photolysis : Photolysis studies of compounds like 1-(propan-2-ylidene)-1a,9b-dihydro-1H-cyclopropa[l]phenanthrene, which share structural similarities with the compound , provide insights into their photolytic behaviors and possible industrial applications (Hardikar et al., 2015).

  • Thermal Stability : The thermal stabilities of compounds synthesized using thiourea under static air have been studied, providing valuable information for their practical applications in various fields (Ikram et al., 2015).

Crystallographic Studies

  • Crystal Structure Analysis : Research on the crystal structure of similar compounds, such as 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide, aids in understanding the molecular conformation and potential applications in material science and drug design (Yamin et al., 2014).

properties

Product Name

1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea

Molecular Formula

C16H29N3S

Molecular Weight

295.5 g/mol

IUPAC Name

1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea

InChI

InChI=1S/C16H29N3S/c1-12(2)17-16(20)19-18-15-11-7-6-10-14(15)13-8-4-3-5-9-13/h12-14H,3-11H2,1-2H3,(H2,17,19,20)/b18-15-

InChI Key

PVBZSEMJXZETBJ-SDXDJHTJSA-N

Isomeric SMILES

CC(C)NC(=S)N/N=C\1/CCCCC1C2CCCCC2

Canonical SMILES

CC(C)NC(=S)NN=C1CCCCC1C2CCCCC2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea
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1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea
Reactant of Route 3
1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea
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1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea
Reactant of Route 5
1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea
Reactant of Route 6
1-[(Z)-(2-cyclohexylcyclohexylidene)amino]-3-propan-2-ylthiourea

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